Cas no 349095-04-1 (2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene)

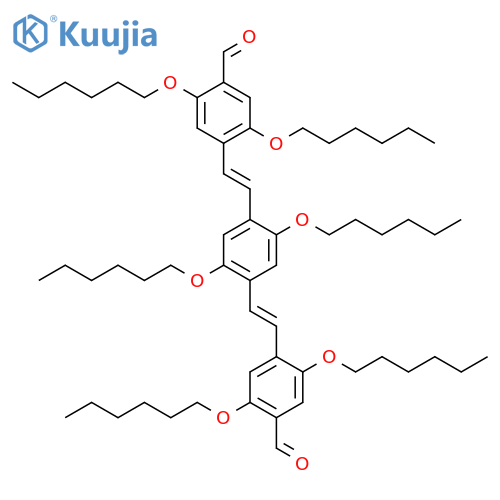

349095-04-1 structure

商品名:2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene

CAS番号:349095-04-1

MF:C60H90O8

メガワット:939.351819515228

MDL:MFCD08276858

CID:919666

PubChem ID:24884700

2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene 化学的及び物理的性質

名前と識別子

-

- 2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene

- 4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde

- 2,5-Bis(hexyloxy)-1,4-bis[2,5-bis(hexyloxy)-4-formyl-phenylenevinylene]benzene

- 664944_ALDRICH

- 2,5-Bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene,97%

- 2,5-Bis(hexyloxy)-1,4-bis[2,5-bis(hexyloxy)-4-formyl-phenylenevinylene]benzene, 97%

- 2,5-BIS(HEXYLOXY)-1,4-BIS((2,5-BIS(HEXYLOXY)-4-FORMYL-PHENYLENEVINYLENE)BENZENE, 97%

- 349095-04-1

- DTXSID50573037

- RFRRVJVGGHCOGD-FMWAKIAMSA-N

- SCHEMBL235016

- 4,4'-{[2,5-Bis(hexyloxy)-1,4-phenylene]di[(E)ethene-2,1-diyl]}bis[2,5-bis(hexyloxy)benzaldehyde]

-

- MDL: MFCD08276858

- インチ: InChI=1S/C60H90O8/c1-7-13-19-25-35-63-55-41-50(32-34-52-44-60(68-40-30-24-18-12-6)54(48-62)46-58(52)66-38-28-22-16-10-4)56(64-36-26-20-14-8-2)42-49(55)31-33-51-43-59(67-39-29-23-17-11-5)53(47-61)45-57(51)65-37-27-21-15-9-3/h31-34,41-48H,7-30,35-40H2,1-6H3/b33-31+,34-32+

- InChIKey: RFRRVJVGGHCOGD-FMWAKIAMSA-N

- ほほえんだ: CCCCCCOC1=CC(=C(C=C1C=CC2=CC(=C(C=C2OCCCCCC)C=O)OCCCCCC)OCCCCCC)C=CC3=CC(=C(C=C3OCCCCCC)C=O)OCCCCCC

計算された属性

- せいみつぶんしりょう: 938.66400

- どういたいしつりょう: 938.66356982g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 68

- 回転可能化学結合数: 42

- 複雑さ: 1160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 2

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 19.2

- トポロジー分子極性表面積: 89.5Ų

じっけんとくせい

- ゆうかいてん: 124-128 °C

- PSA: 89.52000

- LogP: 17.40700

2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 664944-1G |

2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene |

349095-04-1 | 97% | 1G |

¥4113.3 | 2022-02-24 | |

| Cooke Chemical | S310479-1g |

2,5-Bis(hexyloxy)-1,4-bis[2,5-bis(hexyloxy)-4-formyl-phenylenevinylene]benzene |

349095-04-1 | 97% | 1g |

RMB 2591.38 | 2025-02-20 |

2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

349095-04-1 (2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene) 関連製品

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬